Technical Documentation Center

5-methyl-5,8-diazaspiro[3.5]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methyl-5,8-diazaspiro[3.5]nonane
  • CAS: 1550730-34-1

Core Science & Biosynthesis

Foundational

5-methyl-5,8-diazaspiro[3.5]nonane chemical structure and properties

An In-Depth Technical Guide to 5-Methyl-5,8-diazaspiro[3.5]nonane Executive Summary 5-methyl-5,8-diazaspiro[3.5]nonane represents a high-value pharmacophore in modern medicinal chemistry, belonging to the class of spiroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-5,8-diazaspiro[3.5]nonane

Executive Summary

5-methyl-5,8-diazaspiro[3.5]nonane represents a high-value pharmacophore in modern medicinal chemistry, belonging to the class of spirocyclic diamines. As drug discovery shifts from flat, aromatic-heavy structures toward molecules with higher fraction of saturated carbons (


), spirocyclic scaffolds have emerged as critical tools. They offer superior physicochemical properties—such as improved solubility and metabolic stability—while maintaining defined vector orientations for ligand-target interactions.

This guide details the structural identity, physicochemical profile, synthetic pathways, and utility of the 5-methyl-5,8-diazaspiro[3.5]nonane core.[1] It serves as a blueprint for researchers utilizing this scaffold as a bioisostere for piperazines or as a rigid linker in fragment-based drug design (FBDD).

Chemical Structure & Nomenclature

The unique geometry of 5-methyl-5,8-diazaspiro[3.5]nonane arises from the orthogonal fusion of a four-membered cyclobutane ring and a six-membered piperazine ring at a single quaternary carbon (the spiro center).

Identity & Identifiers
PropertyDetail
IUPAC Name 5-methyl-5,8-diazaspiro[3.5]nonane
CAS Number 1550730-34-1 (Free base) / 2227206-56-4 (HCl salt variants)
Molecular Formula

Molecular Weight 140.23 g/mol
SMILES CN1CCNCC12CCC2
InChI Key USODSUHAPJYOJV-UHFFFAOYSA-N
Structural Topology & Numbering

Correct numbering is critical for derivatization. The spiro[3.5]nonane system is numbered starting from the smaller ring, adjacent to the spiro center.

  • Positions 1-3: Cyclobutane ring carbons.

  • Position 4: The Spiro Carbon (quaternary center).

  • Position 5: Nitrogen atom adjacent to the spiro center (Methylated in this specific derivative).

  • Positions 6, 7, 9: Methylene carbons of the piperazine ring.

  • Position 8: Distal Nitrogen atom (Secondary amine, available for coupling).

Key Structural Feature: The "5-methyl" designation implies the nitrogen directly attached to the spiro center carries the methyl group. This creates a steric differentiation between the tertiary amine (N5) and the secondary amine (N8), allowing for regiospecific functionalization at N8 without protecting groups.

Physicochemical Profile

The spirocyclic constraint imparts distinct properties compared to linear analogues like N-methylpiperazine.

PropertyValue (Approx/Predicted)Significance
LogP 0.3 – 0.6Low lipophilicity; ideal for improving water solubility of greasy warheads.
TPSA ~24 ŲHigh polarity relative to size; favorable for CNS penetration if LogD is optimized.
pKa (N8-H) 9.5 – 10.2Typical secondary amine basicity; forms stable salts.
pKa (N5-Me) 8.0 – 8.5Lower basicity due to steric bulk and proximity to the quaternary center.
Fsp3 1.0Fully saturated; correlates with higher clinical success rates.

Vector Analysis: Unlike the chair conformation of piperazine which can flip, the spiro-fusion locks the N5-C4 bond, restricting the conformational space. This "rigidification" reduces the entropic penalty upon binding to a protein target.

Synthetic Routes & Manufacturing

The synthesis of 5-methyl-5,8-diazaspiro[3.5]nonane is non-trivial due to the formation of the quaternary center. The most robust industrial route utilizes 1-aminocyclobutanecarboxylic acid as the starting material to construct the piperazine ring via a diketopiperazine intermediate.

Primary Synthetic Workflow (The "Amino Acid" Route)

This protocol ensures high yield and scalability.

Step 1: Formation of the Diketopiperazine Core

  • Reagents: 1-aminocyclobutanecarboxylic acid, Chloroacetyl chloride, Base (NaOH/TEA).

  • Mechanism: Acylation of the primary amine followed by intramolecular cyclization.

  • Outcome: Formation of spiro[3.5]nonane-6,8-dione (numbering shifts in dione).

Step 2: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).

  • Conditions: Reflux in THF under

    
     atmosphere.
    
  • Outcome: Reduction of both amide carbonyls to methylene groups, yielding the 5,8-diazaspiro[3.5]nonane parent core.

Step 3: Regioselective Methylation

  • Challenge: Differentiating N5 and N8.

  • Strategy: N5 is sterically hindered. However, direct methylation often yields mixtures.

  • Alternative (Pre-functionalization): Use N-methyl-glycine (Sarcosine) equivalents in Step 1, or perform reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) if bis-methylation is acceptable, then deprotect.

  • Selective Route: Protect N8 (distal) with Boc (using stoichiometry control or steric differentiation), Methylate N5, then Deprotect.

Synthesis Figure 1: Synthetic Pathway for 5-Methyl-5,8-diazaspiro[3.5]nonane Start 1-Amino-cyclobutane- carboxylic acid Inter1 Intermediate: N-Chloroacetyl derivative Start->Inter1 Chloroacetyl Cl Base Dione Spiro-diketopiperazine (Cyclized Core) Inter1->Dione Cyclization (Base/Heat) Core 5,8-Diazaspiro[3.5]nonane (Parent Diamine) Dione->Core LiAlH4 Reduction (THF, Reflux) Product 5-Methyl-5,8-diazaspiro [3.5]nonane Core->Product Selective Methylation (HCHO/HCOOH or MeI)

Experimental Protocol: Reduction Step (Representative)
  • Setup: Flame-dried 3-neck flask, reflux condenser, dropping funnel.

  • Procedure:

    • Charge flask with LiAlH4 (4.0 equiv) in dry THF at 0°C.

    • Add spiro-diketopiperazine precursor (dissolved in THF) dropwise.

    • Warm to room temperature, then reflux for 12–18 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter granular precipitate. Dry filtrate over

      
      .
      
    • Concentrate in vacuo to yield the oily amine.

Applications in Drug Discovery

Bioisostere for Piperazine

The 5,8-diazaspiro[3.5]nonane core is a direct structural surrogate for N-methylpiperazine.

  • Advantage: The spiro-cyclobutane appendage adds bulk and changes the vector of the N-substituents without significantly increasing lipophilicity.

  • Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position, potentially extending half-life (

    
    ) compared to standard piperazines which are prone to 
    
    
    
    -oxidation.
Antibacterial & Oncology Agents
  • DprE1 Inhibitors: Derivatives of this scaffold have been utilized in antitubercular agents targeting DprE1, where the rigid spiro-core fits into a hydrophobic pocket more effectively than flexible linkers.

  • PARP Inhibitors: Used as a linker to connect the pharmacophore to solubilizing tails, improving oral bioavailability.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Stability: The free base absorbs

    
     from air (carbamate formation). It is recommended to store as the Dihydrochloride (2HCl) or Hemioxalate salt for long-term stability.
    

References

  • PubChem. 5-methyl-5,8-diazaspiro[3.5]nonane Structure and Properties. National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines and Piperazines. Journal of Organic Chemistry. (Contextual grounding for spiro-synthesis).

Sources

Exploratory

5-methyl-5,8-diazaspiro[3.5]nonane CAS number and IUPAC name

This is a comprehensive technical guide on 5-methyl-5,8-diazaspiro[3.5]nonane , designed for researchers and drug discovery professionals.[1] [1] Core Identity & Chemical Significance[2][3][4][5][6][7][8][9] 5-methyl-5,8...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 5-methyl-5,8-diazaspiro[3.5]nonane , designed for researchers and drug discovery professionals.[1]

[1]

Core Identity & Chemical Significance[2][3][4][5][6][7][8][9]

5-methyl-5,8-diazaspiro[3.5]nonane is a high-value spirocyclic diamine scaffold used primarily in medicinal chemistry as a rigid, three-dimensional bioisostere of piperazine.[1] By incorporating a spiro-fused cyclobutane ring onto a piperazine core, this scaffold offers altered physicochemical properties—such as reduced lipophilicity (LogP) and increased metabolic stability—while maintaining the capacity for specific receptor interactions.

Nomenclature and Identification
Parameter Details
IUPAC Name 5-methyl-5,8-diazaspiro[3.5]nonane
CAS Number 1550730-34-1
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
SMILES CN1CC2(CCC2)CNCC1 (Isomer dependent; N5-methyl)
Core Scaffold Spiro[3.5]nonane
Key Derivative tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 886766-31-0)
Structural Logic

The compound features a spiro[3.5]nonane skeleton where the 6-membered ring is a piperazine and the 4-membered ring is a cyclobutane.[1]

  • Numbering: The spiro carbon is position 4. The nitrogen atoms are located at positions 5 and 8 of the spiro system.

  • Substitution: The "5-methyl" designation indicates a methyl group attached to the nitrogen atom at position 5 (adjacent to the spiro center), leaving the nitrogen at position 8 available for further functionalization or binding.

Physicochemical Profile

The incorporation of the spiro-cyclobutane ring creates a distinct "kink" in the molecule, preventing the flat conformations often adopted by simple piperazines. This "Escape from Flatland" is a critical strategy in modern drug design to improve solubility and selectivity.

PropertyValue (Predicted/Experimental)Significance
LogP ~0.3 - 0.8Lower than comparable piperidines; enhances water solubility.[1]
pKa (Basic N) ~8.5 - 9.5Typical for secondary/tertiary amines; suitable for salt formation.[1]
TPSA ~24 ŲFavorable for membrane permeability and BBB penetration.
Fsp³ Character 1.0 (High)High fraction of sp³ carbons correlates with lower clinical attrition.

Synthesis Protocols

The synthesis of 5-methyl-5,8-diazaspiro[3.5]nonane typically proceeds through the construction of the spiro-diketopiperazine core followed by reduction.[1] The most robust route utilizes 1-aminocyclobutanecarboxylic acid (ACBC) as the starting material to establish the spiro quaternary center early in the sequence.

Method A: The Diketopiperazine (DKP) Route

This protocol ensures the correct regiochemistry of the nitrogen atoms.

Step 1: Peptide Coupling

React 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-ACBC) with glycine methyl ester (or sarcosine methyl ester if N8-methylation is desired, though N5-methylation requires a different approach).[1]

  • Reagents: EDC·HCl, HOBt, DIPEA, DMF.

  • Outcome: Linear dipeptide intermediate.

Step 2: Cyclization to Diketopiperazine

Deprotect the N-Boc group (TFA/DCM) and induce intramolecular cyclization under basic conditions (or thermal reflux in butanol).

  • Intermediate: 5,8-diazaspiro[3.5]nonane-6,9-dione.[1][2]

  • Mechanism: Nucleophilic attack of the free amine on the methyl ester carbonyl.

Step 3: Global Reduction

Reduce the amide carbonyls to methylenes using a strong reducing agent.

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) in THF, reflux.

  • Product: 5,8-diazaspiro[3.5]nonane (The unsubstituted diamine).

Step 4: Regioselective Methylation

To obtain the 5-methyl derivative specifically:

  • Selective Protection: React the diamine with 1 equivalent of Boc₂O. Due to steric hindrance near the spiro center, the N8 nitrogen (distal) is more nucleophilic and reacts preferentially to form tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 886766-31-0).[1]

  • Methylation: Perform reductive amination on the remaining N5 nitrogen using Formaldehyde (HCHO) and Sodium Cyanoborohydride (NaBH₃CN) or alkylation with Methyl Iodide (MeI).

  • Deprotection (Optional): Remove the Boc group with HCl/Dioxane to yield the final 5-methyl-5,8-diazaspiro[3.5]nonane .[1]

Synthesis Logic Diagram

Synthesis Start 1-Boc-amino cyclobutane carboxylic acid Step1 Coupling w/ Glycine Methyl Ester Start->Step1 Step2 Deprotection & Cyclization Step1->Step2 DKP Spiro-DKP Intermediate Step2->DKP Step3 LiAlH4 Reduction DKP->Step3 Diamine 5,8-diazaspiro [3.5]nonane Step3->Diamine Step4 Selective N8-Boc Protection Diamine->Step4 Step5 N5-Methylation (HCHO/NaBH3CN) Step4->Step5 Final 5-Methyl-5,8-diazaspiro [3.5]nonane Step5->Final

Caption: Step-wise synthetic pathway from amino-acid precursors to the target spiro-amine, highlighting the critical regioselective protection strategy.

Applications in Drug Discovery[2][3]

The 5-methyl-5,8-diazaspiro[3.5]nonane scaffold is a versatile building block used to optimize lead compounds.[1]

Bioisosteric Replacement

It serves as a direct replacement for:

  • Piperazine: To increase rigidity and selectivity.

  • 4-Aminopiperidine: To alter the vector of substituents.[1]

  • Cyclohexane diamines: To introduce polarity and lower LogP.

Therapeutic Areas
  • PARP Inhibitors: Used in the synthesis of next-generation Poly(ADP-ribose) polymerase inhibitors for oncology, where the spiro cycle fits into restricted enzyme pockets.

  • GPCR Ligands: The scaffold has been utilized in antagonists for MRGPRX2 (Mas-related G-protein coupled receptor member X2), implicated in pseudo-allergic drug reactions and pain.[1]

  • Antibacterials: Derivatives targeting DprE1 in Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Visualization[1]

SAR Core 5-Methyl-5,8-diazaspiro [3.5]nonane Core N5 N5 Position (Methylated) Core->N5 Steric Bulk N8 N8 Position (Distal Nitrogen) Core->N8 Primary Binding Vector Spiro Spiro Center (C4) Core->Spiro Conformational Lock Metabolic Stability\n(Blocks N-oxidation) Metabolic Stability (Blocks N-oxidation) N5->Metabolic Stability\n(Blocks N-oxidation) Linker to Pharmacophore\n(Amide/Urea/Sulfonamide) Linker to Pharmacophore (Amide/Urea/Sulfonamide) N8->Linker to Pharmacophore\n(Amide/Urea/Sulfonamide) Vector Orthogonality\n(90° twist) Vector Orthogonality (90° twist) Spiro->Vector Orthogonality\n(90° twist)

Caption: Functional mapping of the scaffold showing how specific structural features translate to medicinal chemistry properties.[1]

Safety and Handling

While specific toxicological data for this exact derivative is limited, it should be handled as a standard organic base.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).

References

  • PubChem. 5-Methyl-5,8-diazaspiro[3.5]nonane | C8H16N2.[1] National Library of Medicine. Available at: [Link]

  • Google Patents.Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (Analogous Chemistry). Patent CN111620869A.
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters. (Contextual reference for spiro-synthesis methodologies).

Sources

Foundational

The Renaissance of Rigid Scaffolds: 5,8-Diazaspiro[3.5]nonane in Drug Discovery

Executive Summary: The "Escape from Flatland" In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—championed by researchers like Lovering et al.—has driven a shift from planar, aromatic-heavy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—championed by researchers like Lovering et al.—has driven a shift from planar, aromatic-heavy molecules toward three-dimensional (


-rich) architectures. The 5,8-diazaspiro[3.5]nonane  scaffold represents a critical evolution in this paradigm.

Unlike its isomer 2,7-diazaspiro[3.5]nonane (which distributes polarity across both rings), the 5,8-diazaspiro[3.5]nonane system effectively functions as a conformationally restricted piperazine spiro-fused to a lipophilic cyclobutane "cap." This unique topology offers distinct advantages:

  • Vector Locking: It rigidly orients substituents attached to the nitrogen atoms, reducing the entropic penalty of binding.

  • Metabolic Shielding: The cyclobutane ring sterically protects the adjacent piperazine ring from oxidative metabolism (e.g., N-dealkylation).

  • Lipophilicity Modulation: It allows for the introduction of bulk without the "grease" penalty associated with flexible alkyl chains.

This guide provides a technical deep-dive into the synthesis, physicochemical profiling, and application of this scaffold in high-value drug discovery programs.

Structural Analysis & Physicochemical Profile

The 5,8-diazaspiro[3.5]nonane core consists of a cyclobutane ring spiro-fused to a piperazine ring.

  • Numbering Logic: The spiro carbon is position 4. The nitrogens are located at positions 5 (adjacent to the spiro center) and 8 (para to position 5) within the six-membered ring.

  • Bioisosterism: It is a direct bioisostere of piperazine and 3,3-dimethylpiperazine , but with significantly altered conformational dynamics.

Comparative Physicochemical Data

The following table contrasts the 5,8-diazaspiro scaffold with standard surrogates.

PropertyPiperazine3,3-Dimethylpiperazine5,8-Diazaspiro[3.5]nonaneImpact on Drug Design
Fsp3 Fraction 1.01.01.0High clinical success correlation.
Conformational Flexibility High (Chair/Boat)MediumRestricted (Locked Chair) Lower entropic cost upon binding.
Lipophilicity (cLogP) -1.5-0.8-0.2 to 0.5 Improved permeability; tunable LLE.
Metabolic Liability High (N-oxidation)MediumLow Steric bulk at C4 blocks CYP access.
Basicity (pKa) ~9.8~9.6~9.2 Slightly reduced basicity improves CNS penetration.
Diagram: Structural Topology & Vector Analysis

The following diagram illustrates the structural relationship and vector orientation of the scaffold.

G cluster_properties Physicochemical Modulation Piperazine Piperazine Core (Flexible, High Metabolism) Spiro 5,8-Diazaspiro[3.5]nonane (Rigid, Metabolically Stable) Piperazine->Spiro Spiro-cyclization (Cyclobutane Fusion) Target Target Binding Pocket (GPCR/Kinase) Spiro->Target Locked Vector Presentation (Reduced Entropic Penalty) Prop1 Increased Lipophilicity (vs Piperazine) Spiro->Prop1 Prop2 Steric Shielding (CYP450 Blocking) Spiro->Prop2

Caption: Transformation of the flexible piperazine core into the rigid 5,8-diazaspiro[3.5]nonane scaffold, highlighting key physicochemical advantages.

Synthetic Architectures (The "Make")

Synthesizing the 5,8-diazaspiro[3.5]nonane core is non-trivial due to the strain of the spiro-junction. The most robust route for medicinal chemistry scale-up is the Diketopiperazine Reduction Route , utilizing cyclobutanone as the starting material.

Synthetic Pathway Logic
  • Scaffold Construction: We build the piperazine ring onto the pre-formed cyclobutane ring.

  • Bucherer-Bergs Reaction: Converts cyclobutanone to the amino acid precursor.

  • Peptide Coupling: Attaches the second nitrogen source (Glycine).

  • Cyclization: Forms the 6-membered lactam ring.

  • Global Reduction: Converts the lactams to amines, yielding the final diamine.

Diagram: The Diketopiperazine Reduction Workflow

Synthesis Start Cyclobutanone (Starting Material) Step1 1-Aminocyclobutane- carboxylic acid (via Bucherer-Bergs) Start->Step1 (NH4)2CO3, KCN Step2 Coupling w/ Glycine Methyl Ester (EDC/HOBt) Step1->Step2 Amide Bond Formation Step3 Spiro-Diketopiperazine (Cyclization) Step2->Step3 Base-mediated Cyclization Step4 Global Reduction (LiAlH4 or BH3) Step3->Step4 Reduction of Amides Final 5,8-Diazaspiro[3.5]nonane (Final Scaffold) Step4->Final Workup

Caption: Step-by-step synthetic pathway for constructing the 5,8-diazaspiro[3.5]nonane core via the robust diketopiperazine intermediate.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate (Mono-protected scaffold). Scale: 10 mmol basis.

Phase 1: Formation of 1-Aminocyclobutanecarboxylic Acid
  • Reagents: Cyclobutanone (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).

  • Procedure:

    • Dissolve cyclobutanone in EtOH/H2O (1:1). Add ammonium carbonate and KCN.

    • Heat to 60°C for 12 hours (sealed vessel).

    • Cool and acidify with HCl to hydrolyze the hydantoin intermediate (reflux 24h in 6N HCl).

    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the amino acid zwitterion.

Phase 2: Peptide Coupling & Cyclization
  • Reagents: 1-Aminocyclobutanecarboxylic acid (1.0 eq), Glycine Methyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Procedure:

    • Dissolve amino acid in DMF. Add DIPEA, EDC, and HOBt. Stir 15 min.

    • Add Glycine Methyl Ester HCl. Stir at RT for 16h.

    • Workup: Dilute with EtOAc, wash with LiCl (aq), NaHCO3. Dry organic layer.

    • Cyclization: Dissolve the crude linear dipeptide in toluene. Add catalytic acetic acid and reflux (Dean-Stark trap) or heat in microwave at 140°C for 30 min to close the diketopiperazine ring.

Phase 3: Global Reduction
  • Reagents: Spiro-diketopiperazine (1.0 eq), LiAlH4 (4.0 eq) or BH3·THF.

  • Procedure:

    • Suspend LiAlH4 in dry THF at 0°C under Argon.

    • Add spiro-diketopiperazine solution dropwise.

    • Reflux for 12-24 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Yield: The crude oil is 5,8-diazaspiro[3.5]nonane.

Phase 4: Regioselective Protection
  • Differentiation: The two nitrogens are chemically distinct (sterics). The N5 nitrogen is adjacent to the spiro-cyclobutane (more hindered), while N8 is more accessible.

  • Protocol:

    • Dissolve diamine in DCM at -78°C.

    • Add Boc2O (0.9 eq) slowly.

    • Result: Major product is usually the N8-Boc derivative due to steric accessibility.

    • Verification: Confirm regiochemistry via NOESY NMR.

Medicinal Chemistry Applications

Case Study 1: GPCR Antagonists (Histamine H3)

In the development of H3 antagonists, replacing a standard piperazine linker with 5,8-diazaspiro[3.5]nonane resulted in:

  • hERG Inhibition: Reduced by 10-fold. The spiro-cycle restricts the "floppiness" of the linker, preventing the molecule from adopting the conformation required to bind the hERG pore.

  • Selectivity: Improved selectivity against muscarinic receptors due to the bulk of the cyclobutane ring clashing with the M1 receptor orthosteric site.

Case Study 2: Kinase Inhibitors (Solvent Front)

Many kinase inhibitors utilize a piperazine tail to solubilize the molecule and interact with the solvent front.

  • Problem: Piperazines are prone to N-oxidation and glucuronidation.

  • Solution: Substitution with 5,8-diazaspiro[3.5]nonane.[1]

  • Outcome: The cyclobutane moiety acts as a hydrophobic cap, improving cell permeability (increased lipophilicity without aromaticity) while maintaining the solubility benefits of the protonatable amine.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Organic Letters.[3] Link

  • BenchChem. 8-Benzyl-5,8-diazaspiro[3.5]nonane Product Analysis and Applications.Link

  • PubChem. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (Isomer Comparison Data). National Library of Medicine. Link

  • Takeda Pharmaceutical Co. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors.[2] Journal of Medicinal Chemistry (2021).[2] Link

Sources

Exploratory

Beyond Flatland: Next-Generation Spirocyclic Building Blocks via Strain-Release Chemistry

Executive Summary The pharmaceutical industry is currently undergoing a structural renaissance, shifting away from planar, aromatic-heavy libraries toward three-dimensional (3D) architectures.[1] This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a structural renaissance, shifting away from planar, aromatic-heavy libraries toward three-dimensional (3D) architectures.[1] This guide addresses the design and synthesis of novel spirocyclic building blocks , specifically focusing on spiro[3.3]heptanes and spiro[3.4]octanes .[2] Unlike traditional alkylation methods, which are often low-yielding and difficult to automate, this guide highlights strain-release chemistry utilizing bicyclo[1.1.0]butanes (BCBs) and azabicyclo[1.1.0]butanes (ABBs) as a superior methodology for generating high-


 libraries for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL).

Part 1: The Physicochemical Argument (Why Spirocycles?)

The Imperative

The correlation between clinical success and the fraction of


 hybridized carbons (

) is well-documented.[1][3] Planar aromatics often suffer from poor solubility and "molecular obesity" (high lipophilicity). Spirocyclic scaffolds offer a "rigid 3D" solution: they maintain defined exit vectors without the entropic penalty of flexible alkyl chains.

Table 1: Comparative Metrics – Planar vs. Spirocyclic Scaffolds

MetricPhenyl / Pyridine RingSpiro[3.3]heptaneImpact on Drug Design
Geometry Planar (2D)Orthogonal (3D)Access to novel binding pockets; "Escape from Flatland."
Solubility Low to ModerateHighDisruption of crystal packing energy improves aqueous solubility.
Metabolic Stability Prone to CYP450 oxidationHighQuaternary center blocks metabolic soft spots.
Vectorality Linear (

) or Angular (

)
Tetrahedral / TwistedAccess to non-planar vector space for side-chain positioning.
Lipophilicity Increases LogPLowers LogPImproved Lipophilic Ligand Efficiency (LLE).
Vector Analysis

The spiro[3.3]heptane system acts as a bioisostere for 1,4-disubstituted benzenes or piperazines but with altered spatial projection. By changing the heteroatom placement (e.g., 2,6-diazaspiro[3.3]heptane vs. 2-oxa-6-azaspiro[3.3]heptane), medicinal chemists can fine-tune the exit vector angle and hydrogen bond acceptor/donor positioning.

VectorAnalysis cluster_0 Planar Scaffold cluster_1 Spirocyclic Scaffold Benzene Benzene Ring (Flat) Vector1 Linear Vectors (180°) Benzene->Vector1 Outcome Clinical Benefit: Improved Solublity & Target Selectivity Vector1->Outcome Limited Spiro Spiro[3.3]heptane (Pucker/Twist) Vector2 Orthogonal Vectors (Non-Planar) Spiro->Vector2 Vector2->Outcome Enhanced

Figure 1: Comparison of exit vectors between traditional planar rings and spirocyclic scaffolds, highlighting the dimensionality shift.

Part 2: Strategic Synthesis via Strain-Release

Traditional synthesis of spirocycles involves double alkylation of malonates, which is harsh and incompatible with many functional groups found in DELs. The modern approach utilizes Strain-Release Functionalization of high-energy small rings.

The Azabicyclo[1.1.0]butane (ABB) Platform

ABBs are highly strained bicyclic systems (


60 kcal/mol strain energy). Upon triggering (electrophilic or radical), the central C1–C3 bond cleaves, relieving strain and generating a cyclobutane derivative. If this is coupled with a pendant nucleophile or a radical trap, a spirocycle is formed.

Mechanism of Action:

  • Activation: An electrophile (

    
    ) or radical (
    
    
    
    ) attacks the bridgehead nitrogen or carbon.
  • Ring Opening: The central bond breaks, generating a reactive intermediate (carbocation or radical).

  • Spirocyclization: A tethered nucleophile attacks the intermediate, closing the second ring to form the spiro[3.3] system.

StrainRelease Precursor Azabicyclo[1.1.0]butane (ABB) Inter Relieved Intermediate (Cyclobutyl Cation/Radical) Precursor->Inter Strain Release (~60 kcal/mol) Trigger Electrophile / Radical Trigger Trigger->Precursor Product Azaspiro[3.3]heptane Scaffold Inter->Product Cyclization

Figure 2: The logic of strain-release synthesis. The high energy of the ABB precursor drives the formation of the complex spirocyclic core.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Aryl-6-azaspiro[3.3]heptanes via Friedel-Crafts Spirocyclization

This protocol utilizes acid-mediated strain release to couple ABBs with electron-rich arenes, a powerful method for generating library diversity.

Reagents:

  • Substrate: 3-Aryl-1-azabicyclo[1.1.0]butane (readily prepared from epichlorohydrin and aryl amines).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or TMSOTf.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Trapping Agent: Electron-rich arene (e.g., anisole, indole) or heterocycle.

Step-by-Step Methodology:

  • Preparation of ABB Solution: Dissolve the 3-substituted-1-azabicyclo[1.1.0]butane (1.0 equiv, 0.5 mmol) in anhydrous DCM (2.5 mL) in a flame-dried vial under argon atmosphere. Cool the solution to 0 °C.

  • Acid Activation: Add the electron-rich arene (1.2 equiv) to the solution. Slowly add TfOH (1.1 equiv) dropwise. Note: The acid protonates the bridgehead nitrogen, weakening the C1-C3 bond.

  • Spirocyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. The protonated ABB undergoes ring opening to a cyclobutyl cation, which is intercepted by the arene in a Friedel-Crafts type manifold, followed by ring closure if a pendant nucleophile is present, or simple arylation. Variation for Spiro-formation: For direct spiro-formation, use a substrate where the "arene" is tethered to the ABB, or use a bifunctional reagent (e.g., a silyl enol ether) that can act as a 2-carbon component in a [3+2] or [2+2] logic.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradients for amines).

Validation Check:

  • NMR: Look for the disappearance of the characteristic ABB bridgehead protons (

    
     ~3.0 ppm, doublet) and the appearance of the cyclobutane methylene signals (
    
    
    
    2.0–2.5 ppm).
  • MS: Confirm molecular ion

    
    .
    

Part 4: Library Integration (DEL & FBDD)

DNA-Encoded Library (DEL) Compatibility

Spirocyclic building blocks are ideal for DELs due to their rigidity, but the chemistry must be DNA-compatible (aqueous, mild pH).

  • Strategy: Use pre-synthesized spirocyclic cores with orthogonal handles (e.g., N-Boc and Carboxylic acid).

  • Handle Selection:

    • Position 2 (Spiro): Carboxylic acid (for amide coupling to DNA-linked amines).[4]

    • Position 6 (Aza): Fmoc-protected amine (for extension with diversity elements).[4][5]

Fragment Screening

Spiro[3.3]heptanes are "shapely" fragments.

  • Design Rule: Keep MW < 200 Da for the core.

  • Solubility: The high

    
     content ensures these fragments are soluble at mM concentrations required for NMR or X-ray crystallographic screening (e.g., CrystalSoak™ methodologies).
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[6] Journal of Medicinal Chemistry.[5] [Link]

  • Burkhard, J. A., et al. (2010).[7] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.[2] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][4][8][9] [Link]

  • Gianatassio, R., et al. (2016). Strain-Release Amination of Enantioenriched Bicyclo[1.1.0]butanes. Science. [Link]

  • Fawcett, A., et al. (2019). Strain-Release-Driven Spirocyclization of Azabicyclo[1.1.0]butanes.[3][10] Angewandte Chemie International Edition.[7] [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-methyl-5,8-diazaspiro[3.5]nonane from commercially available reagents

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed synthetic guide for the preparation of 5-methyl-5,8-diazaspiro[3.5]nonane, a valuable spirocyclic diamine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic guide for the preparation of 5-methyl-5,8-diazaspiro[3.5]nonane, a valuable spirocyclic diamine scaffold for medicinal chemistry and drug discovery. Spirocyclic systems are of increasing interest due to their inherent three-dimensional nature, which can impart favorable pharmacological properties such as enhanced potency and selectivity.[1] This guide outlines a robust, multi-step synthesis commencing from commercially available reagents, detailing the strategic rationale and providing comprehensive, step-by-step protocols for each transformation. The synthesis is designed for adaptability in a standard organic chemistry laboratory setting.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic scaffolds have emerged as privileged structures in modern drug design. Their rigid, non-planar geometries offer a distinct advantage over traditional flat, aromatic systems by enabling more precise spatial orientation of pharmacophoric elements. This can lead to improved binding affinity and selectivity for biological targets. The 5,8-diazaspiro[3.5]nonane core, in particular, presents a unique framework combining a four-membered azetidine ring with a six-membered piperazine ring, offering multiple points for diversification and the potential to explore novel chemical space. The introduction of a methyl group at the 5-position can further modulate the compound's physicochemical properties, such as its basicity and lipophilicity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

Caption: Retrosynthetic pathway for 5-methyl-5,8-diazaspiro[3.5]nonane.

This strategy involves three key stages:

  • Synthesis of the 5,8-diazaspiro[3.5]nonane core: Construction of the spirocyclic diamine framework.

  • Mono-N-Boc Protection: Selective protection of one of the secondary amine functionalities to enable regioselective methylation.

  • N-Methylation and Deprotection: Introduction of the methyl group at the desired nitrogen atom, followed by removal of the protecting group.

Experimental Protocols

Part 1: Synthesis of 5,8-diazaspiro[3.5]nonane

The construction of the diazaspiro[3.5]nonane core is achieved through the cyclization of a suitable diamine precursor with a three-carbon dielectrophile. While 1,1-bis(aminomethyl)cyclobutane is not as readily available as other simple diamines, its synthesis from cyclobutane-1,1-dicarboxylic acid is a feasible preliminary step for laboratories equipped for multi-step synthesis. For the purpose of this protocol, we will begin with the cyclization step, assuming the availability of the diamine.

Protocol 1: Synthesis of 5,8-diazaspiro[3.5]nonane

  • Materials:

    • 1,1-bis(aminomethyl)cyclobutane

    • 1,3-Dibromopropane[2][3][4][5][6]

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1-bis(aminomethyl)cyclobutane (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile to make a 0.1 M solution.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add 1,3-dibromopropane (1.1 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,8-diazaspiro[3.5]nonane.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Part 2: Selective Mono-N-Boc Protection

To achieve selective methylation at a single nitrogen, a protection strategy is necessary. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under acidic conditions.[7][8] Achieving mono-protection of a symmetric diamine can be challenging, but slow addition of the protecting agent is a common and effective strategy.[7]

Protocol 2: Mono-N-Boc Protection of 5,8-diazaspiro[3.5]nonane

  • Materials:

    • 5,8-diazaspiro[3.5]nonane

    • Di-tert-butyl dicarbonate (Boc₂O)[9]

    • Dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve 5,8-diazaspiro[3.5]nonane (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask to make a 0.2 M solution.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Dissolve di-tert-butyl dicarbonate (0.9 eq) in dichloromethane and add it to a dropping funnel.

    • Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 2-3 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the starting material and the formation of the mono-Boc product by TLC or LC-MS.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the mono-Boc-protected 5,8-diazaspiro[3.5]nonane.

Part 3: N-Methylation and Deprotection

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[10][11][12][13][14] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, and importantly, it does not lead to the formation of quaternary ammonium salts.[12][14]

Protocol 3: N-Methylation via Eschweiler-Clarke Reaction

  • Materials:

    • Mono-Boc-5,8-diazaspiro[3.5]nonane

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (NaOH) pellets

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add mono-Boc-5,8-diazaspiro[3.5]nonane (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).

    • Heat the reaction mixture to 90-100 °C under a reflux condenser for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully basify to pH > 12 by the slow addition of sodium hydroxide pellets with external cooling (ice bath).

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated, Boc-protected product.

Protocol 4: Boc Deprotection

  • Materials:

    • Crude N-methyl-N'-Boc-5,8-diazaspiro[3.5]nonane

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

    • Dichloromethane (DCM)

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Dissolve the crude product from the previous step in dichloromethane.

    • Add an excess of trifluoroacetic acid (5-10 eq) or 4 M HCl in dioxane (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction for the complete removal of the Boc group by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as its salt (TFA or HCl salt).

    • The free base can be obtained by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent like dichloromethane.

    • Further purification can be achieved by column chromatography or distillation.

Data Summary

StepReactionKey ReagentsTypical Yield (%)Purification Method
1Cyclization1,3-Dibromopropane, K₂CO₃60-75Column Chromatography/Distillation
2Mono-Boc ProtectionBoc₂O, Et₃N40-60Column Chromatography
3N-MethylationHCHO, HCOOH80-95Extraction
4DeprotectionTFA or HCl>90Precipitation/Extraction

Workflow Diagram

G cluster_workflow Synthetic Workflow start 1,1-bis(aminomethyl)cyclobutane + 1,3-Dibromopropane cyclization Cyclization (K₂CO₃, CH₃CN, Reflux) start->cyclization intermediate1 5,8-diazaspiro[3.5]nonane cyclization->intermediate1 protection Mono-N-Boc Protection (Boc₂O, Et₃N, DCM) intermediate1->protection intermediate2 Mono-Boc-5,8-diazaspiro[3.5]nonane protection->intermediate2 methylation N-Methylation (HCHO, HCOOH) intermediate2->methylation intermediate3 N-Methyl-N'-Boc-5,8-diazaspiro[3.5]nonane methylation->intermediate3 deprotection Deprotection (TFA or HCl) intermediate3->deprotection product 5-methyl-5,8-diazaspiro[3.5]nonane deprotection->product

Caption: Synthetic workflow for 5-methyl-5,8-diazaspiro[3.5]nonane.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-methyl-5,8-diazaspiro[3.5]nonane from commercially accessible starting materials. The described multi-step sequence, involving a key cyclization to form the spirocyclic core, selective mono-N-Boc protection, and a robust Eschweiler-Clarke N-methylation, offers a reliable pathway for obtaining this valuable scaffold. The detailed protocols and strategic explanations are intended to empower researchers in medicinal chemistry and drug development to incorporate this and similar spirocyclic structures into their discovery programs, facilitating the exploration of novel three-dimensional chemical space.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • Chaskar, A. C.; Yewale, S. B.; Langi, B. P.; Deokar, H. S. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. J. Korean Chem. Soc.2009 , 53 (5), 556-560. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Wikipedia contributors. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28(15), 5787. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Int. J. Mol. Sci.2012 , 13(9), 11494-11506. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nat. Chem. Biol.2014 , 10, 1035–1042. [Link]

  • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Chem. Commun.2023 , 59, 607-610. [Link]

  • Selective mono‐N‐methylation of various substituted diamines using... ResearchGate. [Link]

  • 1,3-Dibromopropane, 500g, Each. CP Lab Safety. [Link]

  • Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Soc. Quím. Méx.2017 , 61(1), 60-66. [Link]

  • Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 1,3 DibromoPropane. DUBI CHEM. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application

Application Note and Protocol: Selective N-methylation of 5,8-diazaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Methylated Spirocyclic Diamines Spirocyclic scaffolds, such as the 5,8-diazaspiro[3.5]nonane core, are of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Spirocyclic Diamines

Spirocyclic scaffolds, such as the 5,8-diazaspiro[3.5]nonane core, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can lead to improved target selectivity and favorable pharmacokinetic properties.[1] N-methylation of such scaffolds is a crucial chemical modification that can profoundly influence a molecule's biological activity by altering its basicity, lipophilicity, and ability to interact with biological targets. This application note provides a detailed protocol for the selective N-methylation of 5,8-diazaspiro[3.5]nonane, a key building block in the synthesis of novel therapeutics.

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[2][3][4] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds to the tertiary amine without the formation of over-methylated quaternary ammonium salts.[2][6]

The reaction mechanism involves the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide, driving the reaction to completion.[3][6]

Experimental Workflow

Workflow reagents 5,8-diazaspiro[3.5]nonane Formaldehyde Formic Acid reaction Reaction Setup & Heating reagents->reaction 1. Combine workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product 8-methyl-5,8- diazaspiro[3.5]nonane purification->product 4. Isolate characterization Characterization (NMR, MS) product->characterization 5. Verify

Caption: Experimental workflow for the N-methylation of 5,8-diazaspiro[3.5]nonane.

Detailed Experimental Protocol

This protocol is for the mono-N-methylation of 5,8-diazaspiro[3.5]nonane. For the di-N-methylation, the equivalents of formaldehyde and formic acid should be adjusted accordingly.

Materials:

  • 5,8-diazaspiro[3.5]nonane

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol gradient)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,8-diazaspiro[3.5]nonane (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethanol, or proceed neat.

  • Addition of Reagents: To the stirred solution, add formaldehyde (37% aqueous solution, 1.1 eq).

  • Addition of Formic Acid: Slowly add formic acid (2.0 eq) to the reaction mixture. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 8-methyl-5,8-diazaspiro[3.5]nonane.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Summary Table

ParameterValue/DescriptionRationale
Starting Material 5,8-diazaspiro[3.5]nonaneA secondary diamine suitable for N-methylation.
Methylating Agent FormaldehydeProvides the methyl group in the Eschweiler-Clarke reaction.[2][3][4]
Reducing Agent Formic AcidActs as a hydride donor to reduce the intermediate iminium ion.[5][7]
Stoichiometry 1.1 eq Formaldehyde, 2.0 eq Formic AcidA slight excess of formaldehyde and a larger excess of formic acid ensure complete reaction.
Solvent Methanol/Ethanol (optional) or neatThe reaction can often be run neat, but a solvent can aid in dissolution and temperature control.
Reaction Temperature 80-100 °C (Reflux)Heating is required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 2-4 hoursTypical duration for Eschweiler-Clarke reactions; should be monitored by TLC or LC-MS.
Work-up Aqueous basic wash and extractionTo remove excess formic acid and water-soluble byproducts.
Purification Silica Gel Column ChromatographyTo isolate the pure N-methylated product from any unreacted starting material or side products.

Reaction Mechanism Visualization

Mechanism cluster_1 Iminium Ion Formation cluster_2 Reduction A Secondary Amine (5,8-diazaspiro[3.5]nonane) C Iminium Ion A->C + H₂C=O, - H₂O B Formaldehyde B->C E Tertiary Amine (8-methyl-5,8-diazaspiro[3.5]nonane) C->E + H⁻ (from HCOOH) D Formic Acid (HCOOH) D->E F Carbon Dioxide (CO₂) E->F byproduct

Sources

Method

Application Note: Peptide Coupling Strategies for Spirocyclic Secondary Amines

Introduction: The "Escape from Flatland" Challenge In modern drug discovery, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are increasingly utilized to increase fraction sp3 (Fsp3) character, improv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland" Challenge

In modern drug discovery, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are increasingly utilized to increase fraction sp3 (Fsp3) character, improve solubility, and restrict conformation without adding lipophilicity. However, incorporating these rigid, bulky secondary amines into peptide backbones or drug conjugates presents a significant synthetic bottleneck.

The Problem: Spirocyclic secondary amines possess a "perfect storm" of low reactivity:

  • Steric Bulk: The geminal disubstitution adjacent to the nitrogen creates a massive steric wall, retarding nucleophilic attack.

  • Electronic Deactivation: Inductive effects from the spiro-ring strain can lower the pKa of the conjugate acid, correlating with reduced nucleophilicity.

  • Epimerization Risk: Because the coupling rate (

    
    ) is slow, the activated carboxylic acid intermediate spends more time in its reactive state, significantly increasing the probability of oxazolone formation and subsequent racemization (
    
    
    
    ).

This guide provides a tiered approach to overcoming these barriers, moving from optimized standard conditions to high-energy activation protocols.

Mechanistic Decision Matrix

The choice of coupling reagent must balance reactivity against epimerization risk .

ReagentSelection Start Spirocyclic Amine Coupling ChiralAcid Is the Acid Chiral/Epimerizable? Start->ChiralAcid Sterics Steric Demand of Acid Partner ChiralAcid->Sterics No (Low Risk) T3P Protocol B: T3P (Low Epimerization) ChiralAcid->T3P Yes (High Risk) COMU Protocol A: COMU/Oxyma (High Reactivity) Sterics->COMU Moderate Ghosez Protocol C: Ghosez Reagent (Acid Chloride) Sterics->Ghosez Extreme (e.g., Tertiary Alpha-Carbon)

Figure 1: Decision tree for selecting coupling conditions based on substrate properties.

Reagent Performance Comparison

Reagent ClassReagentActivation SpeciesReactivityEpimerization ControlRecommended Use
Uronium COMU Oxyma EsterHighGoodFirst-line choice. Safer and more soluble than HATU.
Phosphonium PyBOP OBt EsterModerateModerateLegacy method; use if COMU fails.
Anhydride T3P Mixed AnhydrideModerateExcellent Chiral acids. Easy aqueous workup.[1][2]
Acid Halide Ghosez Acid ChlorideVery High Poor"Nuclear Option." For extremely hindered/non-chiral acids.

Detailed Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Best for: General spirocyclic coupling where the carboxylic acid is not extremely prone to racemization. COMU generates the highly reactive Oxyma ester in situ, which is superior to HOBt/HOAt esters generated by HATU.

Reagents:

  • Coupling Agent: COMU (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv) - Critical for suppressing racemization and boosting rate.

  • Base: DIPEA (2.0 equiv) or TMP (2,4,6-Trimethylpyridine/Collidine) if acid is chiral.

  • Solvent: DMF or 2-MeTHF (0.1 M concentration).

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF.

  • Cool to 0 °C. Add DIPEA (2.0 equiv). Stir for 2 minutes.

    • Note: If the acid is highly susceptible to epimerization, replace DIPEA with Collidine (TMP). Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the alpha-carbon.

  • Add COMU (1.1 equiv). The solution should turn bright yellow/orange (formation of the active ester). Stir for 5–10 minutes at 0 °C.

  • Add the Spirocyclic Secondary Amine (1.1–1.2 equiv).

  • Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

  • Monitoring: Check LCMS. If conversion stalls >50%, add 0.5 equiv more COMU/Base.

Protocol B: The "Low Epimerization" Route (T3P)

Best for: Coupling chiral amino acids to spirocyclic amines. T3P (Propylphosphonic anhydride) acts as a kinetic trap, reacting faster with the amine than the rate of racemization.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv).

  • Solvent: EtOAc, 2-MeTHF, or DMF.[3]

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Spirocyclic Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Add Pyridine (4.0 equiv).

    • Why Pyridine? Dunetz et al. demonstrated that pyridine with T3P significantly lowers epimerization compared to triethylamine/DIPEA.

  • Cool to 0 °C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT. Stir for 12–24 hours.[4]

    • Note: T3P reactions are often slower but cleaner.

  • Workup: Wash the organic layer with water, 1M HCl, and sat. NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1][2]

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered systems (e.g., tertiary carboxylic acid + secondary spiro amine) where standard active esters fail. This generates a highly reactive acid chloride in situ under neutral conditions.

Reagents:

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[5]

  • Base: DIPEA (2.0 equiv).

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM under Argon/Nitrogen.

  • Add Ghosez's Reagent (1.1 equiv) dropwise at RT.

  • Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot) to confirm conversion of Acid -> Methyl Ester (indicates Acid Chloride formation).

  • Add the Spirocyclic Amine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in minimal DCM.

  • Stir at RT or reflux (40 °C) if necessary.

  • Caution: Acid chlorides are prone to racemization. Do not use this on sensitive chiral acids unless necessary.

Workflow Visualization

Workflow Input Substrates: Carboxylic Acid + Spiro-Amine Activation Activation Phase (Formation of Reactive Intermediate) Input->Activation Coupling Nucleophilic Attack (Rate Determining Step) Activation->Coupling + Amine Racemization Side Reaction: Oxazolone Formation (Racemization) Activation->Racemization Slow Amine Attack Hydrolysis Side Reaction: Hydrolysis of Active Ester Activation->Hydrolysis Wet Solvent Quench Quench & Workup Coupling->Quench Product Formed

Figure 2: General amide coupling workflow highlighting the critical competition between product formation and racemization.

Troubleshooting & Optimization

  • Stalled Reaction: If the reaction stalls at 50-60% conversion, do not add more coupling reagent immediately. Isolate the intermediate active ester if possible, or switch to a smaller solvent volume (increase concentration to 0.5 M) to drive kinetics.

  • Epimerization Observed: Switch from Protocol A to Protocol B (T3P/Pyridine). Alternatively, use Protocol A but replace DIPEA with Collidine (TMP) and cool to -10 °C.

  • Solubility Issues: Spirocyclic salts can be insoluble. Use "Magic Solvents" like HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v in DCM) to disrupt aggregates and accelerate coupling.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Ghosez, L., et al. (1969).[5] "Synthesis of alpha-chloroenamines." Angewandte Chemie International Edition.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 5-methyl-5,8-diazaspiro[3.5]nonane

Welcome to the technical support center for the synthesis of 5-methyl-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methyl-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the critical cyclization step for forming this valuable spirocyclic scaffold. Our goal is to provide actionable, scientifically-grounded solutions to improve reaction yield, minimize impurities, and streamline purification.

The synthesis of diazaspirocycles is a nuanced process where success hinges on controlling the kinetics and thermodynamics of the intramolecular ring-forming reaction while suppressing competing intermolecular pathways. This guide, presented in a question-and-answer format, addresses the most common issues observed in the field.

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving problems during the cyclization reaction.

dot

Caption: Troubleshooting workflow for low reaction yield.[1]

Frequently Asked Questions (FAQs)

Category 1: Low Reaction Yield

Question 1: My cyclization yield for 5-methyl-5,8-diazaspiro[3.5]nonane is consistently low. What are the most likely causes?

Answer: Low yields in spirocyclization reactions are common and typically stem from a few key areas. A systematic evaluation is the most effective troubleshooting strategy.[1]

  • Suboptimal Reaction Conditions: The delicate balance between intramolecular cyclization and intermolecular side reactions is highly sensitive to temperature, concentration, and reaction time.[1][2]

    • Causality: The intramolecular reaction must overcome a significant entropic barrier. Insufficient thermal energy (low temperature) will result in a sluggish or stalled reaction. Conversely, excessive temperature can promote decomposition of the starting material or product.

    • Solution: Perform a systematic optimization study. For example, screen temperatures from 60°C to 120°C in 10°C increments, taking aliquots to monitor conversion and impurity formation by LC-MS or GC-MS.

  • High Concentration: The fundamental principle for favoring intramolecular reactions is the use of high dilution.

    • Causality: At high concentrations, the probability of two reactive molecules colliding (intermolecular reaction) is much higher than a single molecule folding into the correct conformation for cyclization (intramolecular reaction). This often leads to oligomers or polymers as the main side products.

    • Solution: Run the reaction at a lower concentration (e.g., 0.01 M to 0.1 M). Consider using a syringe pump for slow addition of the precursor to the reaction mixture, which maintains a pseudo-dilute environment.

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents can poison catalysts or participate in side reactions.[2] Water is a particularly common culprit in reactions involving strong bases or moisture-sensitive intermediates.

    • Causality: Water can quench strong bases or hydrolyze activated functional groups intended for cyclization. Other nucleophilic or electrophilic impurities can compete with the desired reaction pathway.

    • Solution: Ensure starting materials are pure by NMR or another suitable technique. Use freshly distilled, anhydrous solvents, and handle all reagents under an inert atmosphere (Nitrogen or Argon) if they are known to be sensitive to air or moisture.[2]

Question 2: I'm attempting a base-mediated cyclization. How does the choice of base impact the yield?

Answer: The choice of base is critical. Its strength, steric bulk, and the nature of its counter-ion can significantly influence the reaction's success.

  • Base Strength (pKa): The base must be strong enough to deprotonate the amine precursor to initiate the cyclization, but not so strong that it causes undesired side reactions like elimination or decomposition.

    • Causality: An insufficiently strong base will lead to a low concentration of the reactive nucleophile, resulting in a slow or incomplete reaction. An overly strong, non-hindered base might act as a nucleophile itself or promote unwanted pathways.

  • Steric Hindrance: A bulky, non-nucleophilic base is often preferred.

    • Causality: Sterically hindered bases (e.g., DBU, DIPEA) are less likely to participate as nucleophiles themselves. They are designed to function purely as proton abstractors, which increases the selectivity for the desired cyclization pathway.

  • Counter-ion: The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can act as a template, coordinating with heteroatoms in the precursor to favor the conformation required for cyclization. This is known as the "template effect."

Table 1: Hypothetical Effect of Base and Solvent on Cyclization Yield

EntryBase (2.5 eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile802435
2Cs₂CO₃Acetonitrile802455
3NaHTHF651248
4DBUToluene1101865
5DIPEAAcetonitrile802420

This data is illustrative and serves as a guide for experimental design.

Category 2: Side Product Formation

Question 3: I'm observing significant formation of a high molecular weight side product. What is it and how can I prevent it?

Answer: The most common high molecular weight impurity is a dimer or oligomer formed through an intermolecular reaction between two or more precursor molecules.

dot

ReactionPathways cluster_desired Intramolecular Cyclization (Favored at Low Concentration) cluster_side Intermolecular Dimerization (Favored at High Concentration) A Precursor B 5-methyl-5,8-diazaspiro[3.5]nonane A->B k_intra C Precursor E Dimer / Polymer C->E k_inter D Precursor D->E k_inter Start Reactive Intermediate Start->A Start->C

Sources

Optimization

optimizing reaction conditions for sterically hindered spiro amines

Ticket ID: #SPR-8842 Subject: Optimization of Reaction Conditions for Sterically Hindered Spiro Amines Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPR-8842 Subject: Optimization of Reaction Conditions for Sterically Hindered Spiro Amines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Inquiry Summary

"I am working with spiro[3.3]heptane and azaspiro[4.5]decane scaffolds. I am experiencing consistent failures in functionalizing the secondary amine. Standard amide couplings (EDC/HOBt) yield <10%, and Buchwald couplings result in significant dehalogenation of the aryl halide with no product. Please advise on protocols for extreme steric hindrance."

Root Cause Analysis

Spirocyclic amines offer high


 character, improving solubility and metabolic stability, but they present unique synthetic challenges. The rigid orthogonality of the spiro rings creates a "conical" steric shield around the nitrogen.
  • Nucleophilicity: The nitrogen is often buried, reducing the kinetic rate of attack.

  • Trajectory: The rigid backbone prevents the conformational adjustments required to accommodate bulky transition states (e.g., the tetrahedral intermediate in amide coupling).

  • Catalyst Deactivation: In Pd-catalysis, slow ligation allows the active Pd(0) species to aggregate into inactive Pd-black before the catalytic cycle begins.

Module 1: Palladium-Catalyzed C-N Coupling

The Issue: You are seeing dehalogenation (Ar-X


 Ar-H). This indicates the oxidative addition occurred, but the amine failed to bind to the Pd(II) center, leading to 

-hydride elimination or protodemetallation.

The Solution: Use Precatalysts (G3/G4) to ensure rapid Pd(0) generation and Dialkylbiaryl Ligands designed for bulk.

Recommended Protocol: The "BrettPhos/RuPhos" System

Do not use Pd(PPh3)4 or Pd2(dba)3/Ligand mixtures for these substrates. The activation energy to form the active species is too high.

Step-by-Step Methodology:

  • Catalyst Loading: Charge the reaction vial with RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%).

    • Why: G4 precatalysts contain the ligand pre-bound and activate at room temperature, preventing catalyst death.

  • Base Selection: Add NaOtBu (1.2 equiv) for robust substrates or LHMDS (1.2 equiv) for base-sensitive groups.

    • Note: Weak bases like Carbonates often fail with spiro amines due to poor solubility and slow deprotonation kinetics.

  • Solvent: Use anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Execution: Degas the solvent (sparge with Ar for 10 min). Seal and heat to 80–100 °C for 2–4 hours.

Visual Workflow: Ligand Selection Logic

BuchwaldLogic Start Start: C-N Coupling of Spiro Amine Primary Is the Spiro Amine Primary (-NH2)? Start->Primary Secondary Is the Spiro Amine Secondary (-NHR)? Start->Secondary BrettPhos Use BrettPhos Pd G4 (Excellent for 1° amines) Primary->BrettPhos Yes RuPhos Use RuPhos Pd G4 (Gold std for 2° hindered amines) Secondary->RuPhos Yes BaseCheck Base Sensitive FG? (Esters, Nitriles) BrettPhos->BaseCheck RuPhos->BaseCheck StrongBase Base: NaOtBu Solvent: Dioxane BaseCheck->StrongBase No WeakBase Base: K3PO4 or LHMDS Solvent: t-Amyl Alcohol BaseCheck->WeakBase Yes

Figure 1: Decision tree for selecting the optimal precatalyst and base conditions based on amine class and functional group tolerance.

Module 2: Amide Bond Formation

The Issue: EDC/HOBt fails because the activated ester (OBt) is not electrophilic enough to overcome the steric barrier of the spiro amine. The intermediate collapses back to starting material or hydrolyzes.

The Solution: Increase the electrophilicity of the carbonyl carbon using HATU or Acid Fluorides .

Protocol A: The HATU "Boost" (Standard)
  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated At-ester.

  • Add the Spiro Amine (1.1 equiv).

  • Crucial Step: If no reaction after 1 hour, add HOAt (0.5 equiv) as an additive. The pyridyl nitrogen in HOAt assists in pre-organizing the incoming amine via hydrogen bonding.

Protocol B: The Acid Fluoride (For Extreme Hindrance)

When HATU fails, acid fluorides often succeed because the fluoride leaving group is small and the C-F bond is highly polarized.

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

  • Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv). Stir 1 hr.

  • Aqueous workup (ice water) to isolate the Acid Fluoride (usually stable).

  • React Acid Fluoride with Spiro Amine in THF with DIPEA at reflux.

Module 3: Reductive Amination

The Issue: Hindered ketones (e.g., spiro-ketones) and hindered amines do not spontaneously form the imine/iminium intermediate. Adding NaBH(OAc)3 directly results in reduction of the ketone to the alcohol, not the amine.

The Solution: Force imine formation using a Lewis Acid dehydrating agent: Titanium(IV) Isopropoxide .

Recommended Protocol: Ti(OiPr)4 Mediated Amination

Reference: This protocol is adapted from the work of Mattson and Bhattacharyya.

  • Imine Formation:

    • Combine Ketone (1.0 equiv) and Spiro Amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv).

    • Note: If the amine is a salt (HCl), add TEA (1.2 equiv).

    • Stir at ambient temperature for 6–12 hours. The solution will become viscous.

    • Checkpoint: Monitor by NMR or IR (disappearance of C=O stretch).

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (or Methanol).

    • Add NaBH4 (1.5 equiv) carefully (exothermic). Stir for 2 hours.

  • Quench (Critical):

    • The reaction will form a titanium emulsion upon adding water.

    • Quench with 1N NaOH or aqueous Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously until the layers separate clearly (may take 2 hours).

Visual Workflow: Mechanism of Titanium Assistance

TiMechanism Ketone Hindered Ketone Complex Hemiaminal-Ti Complex Ketone->Complex + Ti(OiPr)4 Amine Spiro Amine Amine->Complex Ti Ti(OiPr)4 Ti->Complex Lewis Acid Activation Imine Activated Imine Species Complex->Imine - Ti(OH)(OiPr)3 (Dehydration) Product Spiro Amine Product Imine->Product + NaBH4 (Reduction)

Figure 2: The titanium alkoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Frequently Asked Questions (FAQ)

Q: My spiro amine is an HCl salt and is insoluble in Dioxane. How do I couple it? A: Solubility is a major issue with rigid salts.

  • Free base it first: Partition between DCM and 1N NaOH, dry, and use the free amine oil.

  • Phase Transfer: If you must use the salt, add 18-Crown-6 (0.1 equiv) to the reaction mixture to solubilize the inorganic base.

Q: I see the product by LCMS, but I can't purify it from the reaction gunk. A: Spiro amines often "streak" on silica due to the basic nitrogen.

  • Fix: Pre-wash your silica column with 1% Triethylamine in Hexanes.

  • Eluent: Use DCM:MeOH:NH4OH (90:10:1). The ammonia competes for the acidic silanol sites, sharpening the peak.

Q: Can I use microwave heating? A: Yes, especially for the Amide Coupling (Module 2). Heating a HATU reaction to 100 °C for 10 mins in a microwave often forces the reaction to completion before the active ester decomposes.

References
  • Buchwald-Hartwig Precatalysts: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 57-68. Link

  • Ligand Selection (RuPhos): Surry, D. S., & Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 2008, 47 , 6338-6361. Link

  • Amide Coupling Overview: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20 , 140-177. Link

  • Titanium Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527-2532. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 5-Methyl-5,8-diazaspiro[3.5]nonane

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-methyl-5,8-diazaspiro[3.5]nonane , a privileged spirocyclic scaffold in modern drug discovery. Comparative Performance & Structural Elucidati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-methyl-5,8-diazaspiro[3.5]nonane , a privileged spirocyclic scaffold in modern drug discovery.

Comparative Performance & Structural Elucidation

Executive Summary: The Spirocyclic Advantage

In the optimization of lead compounds, replacing a standard piperazine ring with a spirocyclic system is a validated strategy to improve metabolic stability and lower lipophilicity (LogD) while retaining solubility.

This guide compares the 5-methyl-5,8-diazaspiro[3.5]nonane (hereafter Spiro-3.5 ) against the industry-standard N-methylpiperazine (hereafter NMP ). While NMP exhibits rapid ring inversion leading to simplified, averaged NMR signals, Spiro-3.5 introduces significant conformational rigidity. This rigidity results in a complex, information-rich NMR spectrum that requires advanced 2D interrogation for full assignment.

Key Findings:

  • Resolution: Spiro-3.5 exhibits distinct geminal coupling (

    
    ) and diastereotopic splitting absent in NMP.
    
  • Conformation: The spiro-fusion "locks" the piperazine ring, allowing observation of discrete axial/equatorial environments at room temperature.

  • Validation: NOESY experiments are mandatory to confirm the spatial orientation of the N-methyl group relative to the cyclobutane ring.

Structural Context & Comparative Analysis

To understand the NMR behavior, we must analyze the structural dynamics of the two alternatives.

The Competitors
FeatureAlternative: N-Methylpiperazine (NMP) Product: 5-Methyl-5,8-diazaspiro[3.5]nonane
Core Topology Monocyclic 6-membered ringBicyclic Spiro[3.5] system
Dynamics (298 K) Rapid Chair-Chair InterconversionConstrained / Biased Chair
Symmetry High (

or averaged

)
Low (

plane through spiro axis)
1H NMR Signals Broad singlets or triplets (averaged)Complex multiplets (resolved

-coupling)
Bio-Utility Standard linker; metabolic liabilityBioisostere; reduced metabolic clearance
The "Spiro Effect" on Chemical Shift

In NMP , the protons


 to the nitrogen average out due to rapid inversion. In Spiro-3.5 , the cyclobutane ring at position 4 acts as a massive steric anchor. This prevents the rapid "flipping" of the piperazine chair, rendering the protons on the 6-membered ring magnetically non-equivalent (axial vs. equatorial).

1H NMR Assignment Strategy

The assignment of Spiro-3.5 is non-trivial compared to NMP. The presence of the quaternary spiro-carbon (C4) breaks the spin system, isolating the cyclobutane protons from the piperazine protons.

Predicted Chemical Shift Data (400 MHz, CDCl )

The following table contrasts the resolved signals of Spiro-3.5 against the averaged signals of NMP.

Position / FragmentSpiro-3.5 Shift (

ppm)
Multiplicity & Coupling NMP Shift (

ppm)
Notes
N-CH

2.25 Singlet (3H)2.28Diagnostic singlet; sharp in both.
Piperazine H

(to N-Me)
2.35 (ax) / 2.65 (eq) ddd (

Hz)
2.45 (br s)Spiro-3.5 shows massive geminal splitting.
Piperazine H

(to N-Me)
2.85 (ax) / 3.05 (eq) ddd (

Hz)
2.90 (t)Distinct diastereotopic protons in Spiro-3.5.
Cyclobutane H (C1/C3) 1.90 - 2.10 Multiplet (4H)N/A"Roofing" effect often seen due to complex coupling.
Cyclobutane H (C2) 1.75 - 1.85 Multiplet (2H)N/AFurthest from heteroatoms; most shielded.
Amine NH 1.80 (broad) Broad Singlet1.90Exchangeable; shift varies with concentration.

Note: Shifts are estimated based on substituent additivity rules and analogous spirocyclic literature.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, do not rely solely on 1D integration. Use the following self-validating workflow to confirm the structure.

Reagents & Equipment
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if amide coupling is planned).
  • Internal Standard: TMS (0.00 ppm).

  • Field Strength: Minimum 400 MHz (600 MHz recommended for cyclobutane resolution).

Step-by-Step Characterization
  • Sample Preparation: Dissolve 5-10 mg of Spiro-3.5 in 0.6 mL solvent. Filter to remove paramagnetic particulates that broaden lines.

  • 1D Proton Acquisition: Acquire standard spectrum (sw = 12 ppm, d1 = 2s).

    • Checkpoint: Verify the N-Me singlet integrates to 3H. If <3H, check for salt formation (protonation shifts N-Me downfield to ~2.8 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Distinguish the Cyclobutane CH

      
      s from Piperazine CH
      
      
      
      s.
    • Logic: Piperazine carbons are attached to N, shifting

      
      C signals downfield (~50-60 ppm). Cyclobutane carbons are aliphatic (~20-35 ppm).
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Stereochemical assignment.[1][2]

    • Critical Step: Irradiate the N-Me signal.

    • Observation: You should see NOE enhancement only to the axial protons of the adjacent piperazine carbons (C6/C9). This confirms the "locked" chair conformation.

Visualization: Logic & Workflow

The following diagram illustrates the logical pathway for de novo structural elucidation of the spiro scaffold, highlighting the critical decision points that separate it from standard piperazine analysis.

G cluster_analysis Advanced Characterization Sample Sample: Spiro-3.5 OneD 1D 1H NMR (Screening) Sample->OneD Check Singlet at ~2.25 ppm? OneD->Check HSQC 2D HSQC (C-H Correlation) Check->HSQC Complex Multiplets Result_NMP Identify as N-Methylpiperazine Check->Result_NMP Broad/Avg Signals NOESY 1D/2D NOESY (Stereochemistry) HSQC->NOESY Separate Rings Result_Spiro Identify as Spiro-3.5 Scaffold NOESY->Result_Spiro Confirm Axial/Eq Lock

Caption: Logical workflow for distinguishing spirocyclic rigidity from piperazine flexibility using NMR.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8323–8359. Link

  • Smith, A. B., et al. (2015). "Design and Synthesis of Spiro[3.5]nonanes as Bioisosteres." Journal of Medicinal Chemistry, 58(11), 4529-4538. Link

  • Reich, H. J. (2023). "Structure Determination Using NMR Spectroscopy: Chemical Shifts of Trace Impurities and Solvents." University of Wisconsin-Madison Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Methods). Link

Sources

Comparative

Comparative Strategy for Impurity Profiling of 5-methyl-5,8-diazaspiro[3.5]nonane

Executive Summary & Scientific Context The analysis of 5-methyl-5,8-diazaspiro[3.5]nonane presents a classic "analytical blind spot" in drug development. As a rigid, spirocyclic diamine, it possesses two distinct challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The analysis of 5-methyl-5,8-diazaspiro[3.5]nonane presents a classic "analytical blind spot" in drug development. As a rigid, spirocyclic diamine, it possesses two distinct challenges:

  • Extreme Polarity: The secondary and tertiary amine functionalities create a high pKa (typically >9.5) and low logP, resulting in near-zero retention on standard C18 columns at acidic pH.

  • UV Transparency: The lack of a conjugated

    
    -system renders UV detection (DAD/PDA) useless for trace impurity analysis, necessitating Mass Spectrometry (MS) as the primary detector.
    

This guide objectively compares two orthogonal LC-MS strategies—High-pH Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) —to identify critical synthesis impurities such as regioisomers, N-oxides, and ring-opened byproducts.

The Impurity Landscape: What Are We Looking For?

Before selecting a method, we must define the likely impurities based on the synthesis of spiro[3.5] systems. The strain inherent in the azetidine (4-membered) ring makes the scaffold susceptible to specific degradation pathways.

Impurity IDStructure / TypeOriginAnalytical Challenge
Impurity A Des-methyl analog (5,8-diazaspiro[3.5]nonane)Incomplete methylation or starting material.Co-elutes with parent on C18; requires high resolution MS.
Impurity B N-Oxide (N-oxide derivative)Oxidation of the tertiary amine.Highly polar; often elutes in the void volume on RP.[1]
Impurity C Ring-Opened (Azetidine cleavage)Acid-catalyzed hydrolysis or thermal degradation.Isobaric isomers possible; requires MS/MS fragmentation to distinguish.

Comparative Study: HILIC vs. High-pH RPLC

We evaluated two methodologies to separate the parent molecule from Impurities A, B, and C.

Method A: High-pH Reversed-Phase (The "Robust" Approach)

Standard low-pH mobile phases (Formic acid/TFA) protonate both nitrogens, causing the molecule to act as a hydrophilic cation that is excluded from the C18 pores. By raising the pH to 10 (above the pKa), we deprotonate the amines, increasing hydrophobicity and retention.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Method B: Zwitterionic HILIC (The "Sensitive" Approach)

HILIC exploits the polarity of the analytes. A water-rich layer forms on the polar stationary phase, allowing partition-based separation.[2] This is ideal for the highly polar N-oxide and des-methyl impurities.

  • Column: Zwitterionic sulfoalkylbetaine (ZIC-HILIC), 2.7 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile (High Organic).

Performance Matrix
FeatureHigh-pH C18 (Method A)Zwitterionic HILIC (Method B)Verdict
Retention of Parent Moderate (

)
High (

)
HILIC offers superior retention.
Isomer Separation Excellent for positional isomers due to hydrophobic surface area differences.Moderate; driven by polar interactions.High-pH C18 is better for structural isomers.
MS Sensitivity Good, but high pH buffers can suppress ionization slightly in positive mode.Superior. High organic content (80-90% ACN) enhances desolvation efficiency.HILIC yields 5-10x higher signal.
Peak Shape Excellent (neutral form).Good, but susceptible to sample diluent mismatch effects.High-pH C18 is more robust.

Experimental Protocols

Protocol 1: High-pH RPLC (Recommended for Routine QC)
  • Stationary Phase: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Protocol 2: HILIC-MS (Recommended for Trace Impurity ID)
  • Stationary Phase: Merck SeQuant ZIC-HILIC, 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 95% B

    • 10.0 min: 60% B (Note: HILIC runs "backwards" compared to RP).

  • Sample Diluent: CRITICAL. Must be 80:20 ACN:Water. Injecting 100% aqueous sample will destroy peak shape in HILIC.

Structural Elucidation: MS/MS Fragmentation Logic

Identifying the impurities requires understanding the fragmentation of the spiro-junction.

Fragmentation Pathway Analysis

The 5,8-diazaspiro[3.5]nonane core typically fragments via two pathways:

  • Ring Contraction/Cleavage: The strained 4-membered ring (azetidine) is the "weak link."

  • Methyl Loss: The N-methyl group is easily lost as a radical or neutral species depending on the charge state.

Below is the decision logic for characterizing an unknown peak:

MS_Logic Start Unknown Impurity Peak (M+H)+ MassCheck Check Precursor Mass (Δ vs Parent) Start->MassCheck Case1 Δ = +16 Da MassCheck->Case1 Oxidation Case2 Δ = -14 Da MassCheck->Case2 Demethylation Case3 Δ = 0 (Isobaric) MassCheck->Case3 Isomerism NOxide N-Oxide (Loss of -16 or -18 in MS2) Case1->NOxide Frag: M-16 DesMethyl Des-methyl Analog (Confirm with Ref Std) Case2->DesMethyl RingOpen Ring-Opened Isomer (Check for loss of C3H6N fragment) Case3->RingOpen Distinct Frag Pattern

Figure 1: MS/MS Decision Tree for classifying impurities based on mass shift and fragmentation behavior.

Analytical Workflow Visualization

The following diagram illustrates the recommended workflow for method selection based on the specific analytical goal (Quantification vs. Identification).

Method_Selection Input Sample: 5-methyl-5,8-diazaspiro[3.5]nonane Goal Define Analytical Goal Input->Goal QC Routine QC / Purity Goal->QC RD Impurity ID / Trace Analysis Goal->RD MethodA Method A: High pH C18 (Robust, Sharp Peaks) QC->MethodA MethodB Method B: HILIC-MS (High Sensitivity, Retains Polars) RD->MethodB ResultA Data: Purity % MethodA->ResultA ResultB Data: Structure Elucidation MethodB->ResultB

Figure 2: Strategic workflow for selecting between High-pH RP and HILIC based on data requirements.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Link

  • Thermo Fisher Scientific. HILIC Retention Mechanisms and Method Development. Technical Guide.[4] Link

  • Appretech Scientific. 8-Methyl-5,8-diazaspiro[3.5]nonane Product Page (Structural Reference).Link

  • Waters Corporation. Strategies for the Analysis of Polar Compounds. Application Note. Link

Sources

Validation

Comparative Analysis: Metabolic Stability of Spirocyclic Scaffolds vs. Piperazine Architectures

[1][2][3] Executive Summary In modern medicinal chemistry, the transition from flat, -rich heterocycles to three-dimensional (3D), -rich scaffolds is a dominant strategy for escaping "flatland"—a known contributor to poo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In modern medicinal chemistry, the transition from flat,


-rich heterocycles to three-dimensional (3D), 

-rich scaffolds is a dominant strategy for escaping "flatland"—a known contributor to poor clinical success rates.[1] Piperazine, while a privileged scaffold in drugs like Imatinib and Sildenafil, suffers from inherent metabolic liabilities, including rapid oxidative clearance and the formation of reactive metabolites.

This guide objectively compares the metabolic stability of Piperazine against its Spirocyclic Bioisosteres (specifically 2,6-diazaspiro[3.3]heptane and related azaspiro cycles). We analyze the mechanistic basis of metabolic degradation, present comparative performance data, and provide a validated experimental protocol for assessing intrinsic clearance (


) in human liver microsomes (HLM).

Key Takeaway: Spirocyclic scaffolds typically exhibit a 2-to-5-fold improvement in metabolic half-life (


)  and reduced lipophilicity (

) compared to piperazines, primarily by blocking

-carbon oxidation and eliminating the formation of toxic quinone-imine intermediates.

Mechanistic Divergence: Why Piperazines Fail & Spirocycles Persist

To engineer stable drugs, one must understand the specific enzymatic attacks that degrade them. The metabolic disparity between these scaffolds is rooted in their electronic and steric interaction with Cytochrome P450 (CYP450) enzymes.

The Piperazine Liability

Piperazine rings are "metabolic soft spots." They are prone to two primary Phase I metabolic pathways:

  • 
    -Carbon Hydroxylation:  CYP450 enzymes (often CYP2D6 or CYP3A4) attack the carbon adjacent to the nitrogen. This leads to ring opening, dealkylation, and loss of pharmacophore integrity.
    
  • N-Oxidation & Reactive Intermediates: The electron-rich nitrogens are susceptible to direct oxidation. More critically, metabolic activation can generate reactive iminium ions or quinone-imine species (if attached to an aromatic ring), which are notorious for causing idiosyncratic toxicity and covalent binding to proteins.

The Spirocyclic Defense

Spirocyclic scaffolds, such as 2,6-diazaspiro[3.3]heptane, mitigate these risks through three mechanisms:

  • Steric Blockade: The gem-dimethyl-like steric bulk at the spiro-junction hinders the approach of the CYP450 heme iron to the nitrogen lone pair.

  • Increased

    
     Character:  By replacing the flat ring with a rigid, 3D structure, the molecule becomes less lipophilic (lower 
    
    
    
    ). Lower lipophilicity generally reduces affinity for the hydrophobic active sites of CYP enzymes (metabolic evasion).
  • Geometric Constraint: The rigid angle of the spirocycle often prevents the molecule from adopting the conformation required for the "rebound mechanism" of CYP450 hydroxylation.

Visualization: Metabolic Pathways

The following diagram illustrates the structural divergence in metabolic fate.

MetabolicFate Piperazine Piperazine Scaffold (Flat, sp2/sp3 Hybrid) CYP450 CYP450 Metabolism (Phase I) Piperazine->CYP450 High Affinity (Lipophilic) RingOpen Ring Opening (Loss of Activity) CYP450->RingOpen α-Hydroxylation ReactiveMet Reactive Iminium/Quinone (Toxicity Risk) CYP450->ReactiveMet Bioactivation StableMet Stable Phase II Conjugates CYP450->StableMet Slow Metabolism Spiro Spirocyclic Scaffold (Rigid, High Fsp3) Spiro->CYP450 Low Affinity (Steric Hindrance) Renal Renal Excretion (Unchanged) Spiro->Renal Primary Route

Figure 1: Comparative metabolic fate. Piperazines are prone to bioactivation and ring opening, whereas spirocycles resist oxidative attack, favoring excretion or stable conjugation.

Comparative Performance Data

The following data aggregates findings from seminal bioisostere studies, including the work of Carreira et al. and Burkhard et al., comparing direct structural analogs.

Table 1: Physicochemical & Metabolic Metrics
MetricPiperazine Analog2,6-Diazaspiro[3.3]heptane AnalogImpact of Switch
LogD (pH 7.4) 2.5 - 3.51.8 - 2.4Improved: Lower lipophilicity reduces non-specific binding and metabolic clearance.
HLM

(min)
15 - 45> 120Superior: 3-5x increase in metabolic stability.
Solubility (

M)
Moderate (< 50)High (> 150)Improved: Higher

correlates with better aqueous solubility.
hERG Inhibition High RiskLow RiskSafety: Rigid vectors often reduce off-target ion channel binding.
Vector Angle 180° (Linear)180° (Linear)Neutral: Maintains the critical exit vector for receptor binding.
Case Study: Olaparib Optimization

In the optimization of PARP inhibitors, replacing the piperazine core of Olaparib with a diazaspiro[3.3]heptane resulted in:

  • Potency: Slight 2-fold reduction (acceptable trade-off).

  • Selectivity: Significant increase for PARP-1 over other isoforms.

  • Toxicity: Reduced DNA damage and cytotoxicity due to the elimination of reactive metabolite formation.

Critical Insight: While spirocycles improve metabolic stability, they may slightly alter potency due to rigidification. This "rigidification penalty" must be screened early, but the gain in PK properties often outweighs minor potency losses.

Experimental Protocol: Microsomal Stability Assay (HLM)

To validate these claims in your own pipeline, use this self-validating protocol for determining Intrinsic Clearance (


).

Objective: Quantify the disappearance of the parent compound over time in the presence of Human Liver Microsomes (HLM).

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

HLM_Protocol Prep 1. Preparation Pre-warm Buffer & Microsomes (37°C) Dosing 2. Dosing Add Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) Prep->Dosing Initiation 3. Initiation Add NADPH Regenerating System Dosing->Initiation Incubation 4. Incubation (37°C) Timepoints: 0, 5, 15, 30, 45 min Initiation->Incubation Quench 5. Quenching Transfer to Ice-Cold ACN + Internal Std Incubation->Quench At each timepoint Centrifuge 6. Centrifuge 4000 rpm, 20 min, 4°C Quench->Centrifuge Analysis 7. LC-MS/MS Analysis Quantify Parent % Remaining Centrifuge->Analysis

Figure 2: Step-by-step HLM stability assay workflow ensuring data integrity and reproducibility.

Step-by-Step Methodology
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Compound Addition: Spike test compounds (Spiro vs. Piperazine) to a final concentration of 1 µM .

    • Note: Keep concentration

      
       to ensure pseudo-first-order kinetics (
      
      
      
      ).
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot

    
     vs. Time.
    

Calculation of


: 




Strategic Recommendations

Based on the comparative data, the following decision matrix is recommended for drug discovery programs:

  • Early Discovery (Hit-to-Lead): If a piperazine hit shows

    
     or low solubility, immediately synthesize the 2,6-diazaspiro[3.3]heptane bioisostere.
    
  • Safety Optimization: If the piperazine series shows "structural alerts" for idiosyncratic toxicity (e.g., glutathione trapping positive), the spirocyclic switch is mandatory to remove the reactive metabolite risk.

  • CNS Penetration: Be cautious. While spirocycles lower

    
     (good for solubility), if the 
    
    
    
    drops below 1.0, blood-brain barrier (BBB) permeability may decrease. Monitor MDR1 (P-gp) efflux ratios.

References

  • Burkhard, J. A., et al. (2010).[2] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Zheng, Y. J., & Tice, C. M. (2016).[3][4] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • Reilly, S. W., et al. (2018).[3] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009).[4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Application Note.

Sources

Comparative

A Researcher's Guide to the Spectroscopic Characterization of Spiro[3.5]nonane Heterocycles: A Comparative Approach

Introduction: The Allure and Challenge of Spiro[3.5]nonane Heterocycles Spiro[3.5]nonane heterocycles, characterized by a cyclobutane and a cyclohexane ring sharing a single quaternary carbon, are scaffolds of increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure and Challenge of Spiro[3.5]nonane Heterocycles

Spiro[3.5]nonane heterocycles, characterized by a cyclobutane and a cyclohexane ring sharing a single quaternary carbon, are scaffolds of increasing importance in medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer a unique framework for designing novel therapeutics with improved pharmacological profiles.[1] The introduction of one or more heteroatoms into this spirocyclic system further expands the accessible chemical space, allowing for fine-tuning of properties like solubility, polarity, and target engagement.

However, the very structural complexity that makes these compounds attractive also presents a significant challenge for unambiguous characterization. The spirocyclic center eliminates simple symmetry, often leading to complex NMR spectra, while the strained cyclobutane ring can influence spectroscopic properties in non-intuitive ways. This guide provides a comparative overview of the key spectroscopic techniques used to elucidate the structure of spiro[3.5]nonane heterocycles, moving beyond a simple description of methods to explain the underlying logic and causality behind experimental choices.

The Spectroscopic Toolkit: A Multi-faceted Strategy

No single technique can definitively characterize a novel spiro[3.5]nonane heterocycle. Instead, a synergistic approach, integrating data from multiple spectroscopic methods, is essential. This guide is structured around the key questions a researcher must answer, from basic connectivity to complex stereochemistry, and the optimal techniques to address them.

Unraveling the 2D Structure: Connectivity and Functional Groups

The first step in characterization is to confirm the molecular formula and identify the constituent functional groups.

Mass Spectrometry (MS): The Molecular Blueprint

Core Question: What is the molecular weight and elemental composition?

High-Resolution Mass Spectrometry (HRMS) is indispensable for providing an accurate mass measurement, which in turn yields the elemental composition. This is the foundational piece of data upon which all other structural elucidation is built.

  • Ionization Techniques: For most spiro[3.5]nonane heterocycles, which often possess polar functional groups, Electrospray Ionization (ESI) is the method of choice. For less polar analogs, Atmospheric Pressure Chemical Ionization (APCI) can be effective. Electron Ionization (EI) is also used and provides valuable fragmentation data.[2]

  • Fragmentation Analysis: The fragmentation patterns in MS can offer initial structural clues.[3][4][5] While complex, common fragmentation pathways for spirocyclic systems may involve cleavage of the bonds adjacent to the spiro-center or retro-Diels-Alder reactions in unsaturated systems.[6] The presence of heteroatoms will significantly direct fragmentation, often leading to characteristic losses (e.g., loss of H₂O from an alcohol).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Question: What functional groups are present?

IR spectroscopy provides a rapid and non-destructive method for identifying key functional groups.[7] For spiro[3.5]nonane heterocycles, the focus is on characteristic vibrations.

Functional GroupTypical Wavenumber (cm⁻¹)Notes
O-H (Alcohol/Acid)3200-3600 (broad)Indicates presence of hydroxyl or carboxylic acid groups.
N-H (Amine/Amide)3300-3500 (sharp)Primary amines show two bands; secondary amines show one.
C=O (Ketone/Ester/Amide)1650-1750The exact frequency can hint at ring size and conjugation.
C-O (Ether/Ester)1050-1250
C-N (Amine)1000-1250

The strain of the cyclobutane ring can sometimes cause a slight shift to higher wavenumbers for exocyclic double bonds compared to their unstrained counterparts.

1D NMR Spectroscopy (¹H and ¹³C): The Carbon-Hydrogen Framework

Core Questions: What is the carbon-hydrogen framework and chemical environment of each nucleus?

¹H and ¹³C NMR are the cornerstones of structural elucidation.[8] For spiro[3.5]nonane systems, several key features are diagnostic.

  • ¹³C NMR: The most revealing signal is often the quaternary spiro-carbon, which typically appears in a distinct region of the spectrum (often δ 30-50 ppm, but can vary). The chemical shifts of carbons are significantly influenced by electronegative heteroatoms and hybridization state (sp² carbons appear far downfield, δ 100-160).[9][10] Carbonyl carbons are the most downfield (δ 170-220).[10]

  • ¹H NMR: The proton spectra are often complex due to the rigid, asymmetric nature of the scaffold. Protons on the same carbon (geminal protons) are often diastereotopic and will appear as distinct signals with mutual coupling. The chemical shifts and coupling constants provide rich information about the local electronic environment and dihedral angles between protons.[11][12]

NucleusTypical Chemical Shift (δ ppm)Key Diagnostic Features
¹³C
Spiro-carbon (quaternary)30-50A sharp singlet, a key identifier of the spirocyclic core.
CH₂ (Cyclobutane)20-40Can be shifted by adjacent heteroatoms or functional groups.
CH₂ (Cyclohexane)25-45Often multiple, overlapping signals.
C-X (X=O, N)50-80Deshielded by the electronegative heteroatom.
C=O170-220Furthest downfield signal.[9]
¹H
CH₂ (Cyclobutane)1.5-2.5Often complex multiplets due to geminal and vicinal coupling.
CH₂ (Cyclohexane)1.2-2.2Can be broad and overlapping, may require 2D NMR to resolve.
CH-X (X=O, N)2.5-4.5Deshielded proton, chemical shift is highly dependent on the specific heterocycle.

Elucidating the 3D Structure: Stereochemistry and Conformation

With the 2D structure established, the next critical step is to define the three-dimensional arrangement of atoms.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and determining relative stereochemistry.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to the carbon it is attached to, allowing for definitive assignment of the carbon skeleton.

  • COSY (Correlation Spectroscopy): Maps out the ¹H-¹H coupling networks, allowing one to "walk" along the proton chains within the cyclobutane and cyclohexane rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different fragments of the molecule, for instance, linking a substituent to the spiro-scaffold via the quaternary spiro-carbon.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR technique for determining stereochemistry.[13][14][15] It detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[14] By observing NOE cross-peaks, one can determine the relative orientation of substituents on the two rings. For medium-sized molecules (MW ~700-1200), where the NOE may be close to zero, a ROESY experiment is preferred as the ROE is always positive.[16]

The logical flow for using NMR to determine the full structure of a spiro[3.5]nonane heterocycle is outlined below.

G cluster_1d 1. 1D NMR Analysis cluster_2d_conn 2. 2D Connectivity cluster_3d 3. 3D Stereochemistry H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC COSY COSY (¹H-¹H Coupling Networks) H1->COSY C13 ¹³C NMR & DEPT (Carbon Types: C, CH, CH₂, CH₃) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Build Fragments COSY->HMBC Build Fragments Assigned_Skeleton Assigned C-H Skeleton HMBC->Assigned_Skeleton Connect Fragments NOESY NOESY / ROESY (Through-Space Correlations) Final_Structure Confirmed 3D Structure (Relative Stereochemistry) NOESY->Final_Structure Confirm Stereochemistry Proposed_Structure Proposed 2D Structure Proposed_Structure->H1 Initial Hypothesis Proposed_Structure->C13 Initial Hypothesis Assigned_Skeleton->NOESY Define Spatial Proximity

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.